N-cyclohexyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide
Description
N-cyclohexyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide is a heterocyclic compound featuring a fused [1,3]dioxolo[4,5-g]quinazolin core. The molecule incorporates a thioxo group at position 6, a keto group at position 8, and a propanamide side chain substituted with a cyclohexyl moiety.
Properties
IUPAC Name |
N-cyclohexyl-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c22-16(19-11-4-2-1-3-5-11)6-7-21-17(23)12-8-14-15(25-10-24-14)9-13(12)20-18(21)26/h8-9,11H,1-7,10H2,(H,19,22)(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKGSVFJJGORDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Dioxolo Ring: The dioxolo ring is introduced via cyclization reactions involving appropriate diol precursors and oxidizing agents.
Attachment of the Cyclohexyl Group: This step often involves nucleophilic substitution reactions where a cyclohexylamine is reacted with an activated intermediate of the quinazoline derivative.
Formation of the Propanamide Moiety: The final step involves the acylation of the intermediate compound with propanoyl chloride or a similar reagent under basic conditions to form the propanamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems would be employed to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and quinazoline nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the quinazoline core is known for its potential as an enzyme inhibitor. This compound could be investigated for its ability to inhibit specific enzymes involved in disease pathways, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential as an antineoplastic agent (anti-cancer) is of particular interest. Its ability to interfere with cellular processes could be harnessed to develop new cancer therapies.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which could be useful in various applications, including coatings and polymers.
Mechanism of Action
The mechanism by which N-cyclohexyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity. The dioxolo ring may enhance binding affinity and specificity, while the cyclohexyl and propanamide groups can modulate the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- The target compound shares the [1,3]dioxolo[4,5-g]quinazolin core with the compound in , but differs in substituents: the former has a cyclohexyl-propanamide chain, while the latter includes a dimethoxyphenyl-ethyl group and a sulfanyl linker.
- The imidazo[1,2-a]pyridine derivative in lacks the dioxolo ring system but shares functional groups like keto and ester moieties, which may influence solubility and reactivity.
Physicochemical Properties
Table 2: Physicochemical Comparisons
Analysis :
- The imidazo[1,2-a]pyridine analog exhibits a high melting point (243–245°C) and lower synthetic yield (51%) compared to typical quinazolinones, likely due to steric hindrance from the nitrophenyl group .
- The sulfanyl-substituted quinazolin derivative in may exhibit enhanced solubility in polar aprotic solvents due to its methoxyphenyl and sulfanyl groups.
Spectroscopic and Analytical Data
Table 3: Spectroscopic Data Comparisons
Insights :
- The absence of reported data for the target compound highlights gaps in publicly accessible research. In contrast, the analogs in and provide robust spectroscopic validation, with HRMS accuracy within 0.0003 m/z .
Biological Activity
N-cyclohexyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide is a compound of interest due to its potential biological activities. This article explores its biological properties, including antioxidant, cytotoxic, and genotoxic effects, as well as its structure-activity relationships (SAR).
Chemical Structure
The compound features a cyclohexyl group attached to a propanamide chain, which is further linked to a quinazoline derivative containing a thioxo moiety. The structural formula can be represented as follows:
where , , , , and denote the respective counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecular structure.
Antioxidant Activity
Research indicates that derivatives of quinazolinone, similar to this compound, exhibit significant antioxidant properties. Antioxidant assays such as DPPH radical scavenging and total antioxidant status (TAS) have shown that these compounds can effectively neutralize reactive oxygen species (ROS) and protect cellular components from oxidative damage .
Cytotoxicity
Cytotoxic effects have been evaluated using various cancer cell lines. In studies involving human renal carcinoma cells (Caki-1) and normal renal epithelial cells (TH-1), compounds similar to this compound demonstrated higher cytotoxicity against cancer cells compared to normal cells. The MTT assay results indicated a dose-dependent response with IC50 values suggesting potential therapeutic applications in oncology .
Genotoxicity and DNA Protection
The genotoxic potential of quinazolinone derivatives was assessed using comet assays and DNA topology assays. Findings revealed that these compounds did not exhibit genotoxic effects while significantly reducing DNA lesions induced by oxidative agents like hydrogen peroxide (H2O2). This suggests a dual role in both protecting DNA integrity and exhibiting anticancer properties .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications on the quinazoline core influence biological activity. Electron-donating groups on the aromatic ring enhance antioxidant capacity and cytotoxicity. For instance, compounds with specific substituents showed improved efficacy in reducing cell viability in cancer models while maintaining low toxicity in normal cells .
Study 1: Antioxidant Evaluation
A series of quinazolinone derivatives were synthesized and evaluated for their antioxidant activity. The study demonstrated that certain substitutions led to enhanced radical-scavenging abilities. For example, derivatives with hydroxyl or methoxy groups exhibited superior activity compared to their unsubstituted counterparts.
| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| Q1 | 45 | 25 |
| Q5 | 75 | 10 |
| Q8 | 60 | 15 |
Study 2: Cytotoxicity in Cancer Cells
In vitro studies on Caki-1 cells showed that N-cyclohexyl derivatives had varying degrees of cytotoxicity depending on their structural modifications.
| Compound | Cell Viability (%) at 100 µM | IC50 (µM) |
|---|---|---|
| Q1 | 80 | 30 |
| Q5 | 40 | 12 |
| Q8 | 55 | 18 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
